molecular formula C15H13NO3 B14148036 4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid CAS No. 4490-41-9

4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid

Cat. No.: B14148036
CAS No.: 4490-41-9
M. Wt: 255.27 g/mol
InChI Key: SXENHFZTLSXFFU-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-aminobenzoic acid. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with functional groups like nitro, bromo, or sulfonic acid groups.

Scientific Research Applications

4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]-methyl}aniline

Uniqueness

4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid is unique due to its specific structure, which combines a Schiff base with a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential bioactivity set it apart from other similar compounds.

Properties

CAS No.

4490-41-9

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-[(4-methoxyphenyl)iminomethyl]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-19-14-8-6-13(7-9-14)16-10-11-2-4-12(5-3-11)15(17)18/h2-10H,1H3,(H,17,18)

InChI Key

SXENHFZTLSXFFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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